molecular formula C21H17N3O2S B2384796 1-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide CAS No. 946353-53-3

1-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide

Cat. No.: B2384796
CAS No.: 946353-53-3
M. Wt: 375.45
InChI Key: ULODGJAZSDLBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting with 4-methyl-2-aminobenzenethiol, which undergoes cyclization with a suitable carbonyl compound to form the benzothiazole ring.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

    Coupling Reactions: The benzothiazole and pyridine rings are then coupled using a benzylating agent and appropriate catalysts to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly as a lead compound for the development of new pharmaceuticals.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide: can be compared with other benzothiazole and pyridine derivatives.

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which are known for their biological activity.

    Pyridine Derivatives: Compounds such as nicotinamide, which have various applications in medicine and industry.

Uniqueness

The uniqueness of this compound lies in its combined structure of benzothiazole and pyridine rings, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-14-7-5-11-17-18(14)22-21(27-17)23-19(25)16-10-6-12-24(20(16)26)13-15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULODGJAZSDLBNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.